Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxa-5-azabicyclo[221]heptane-1-carboxylate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce amines.
Scientific Research Applications
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound can be used as a probe to study biological processes involving nitrogen and oxygen atoms.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the ester functional group.
7-oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, but with different functional groups.
Uniqueness
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, as well as the ester functional group. This combination of features makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate, a bicyclic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structural features lend it a variety of pharmacological properties, making it a subject of interest in drug development and synthesis.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which includes an oxabicyclo framework. Its molecular formula is C8H13NO2 with a molecular weight of approximately 155.19 g/mol. The structure can be illustrated as follows:
Pharmacological Applications
Research indicates that this compound and its derivatives exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, which could be leveraged in developing new antibiotics.
- Neuropharmacological Effects : The compound has been investigated for its potential effects on the central nervous system, particularly as a modulator of neurotransmitter systems. It has been suggested that it may influence orexin receptors, which are involved in regulating sleep-wake cycles and appetite .
- Anti-inflammatory Properties : Some studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study: Synthesis and Biological Evaluation
A notable study by Garsi et al. (2022) explored the synthesis of various derivatives of this compound and evaluated their biological activities . The researchers synthesized several analogs and assessed their efficacy against specific bacterial strains.
Compound | Activity | Notes |
---|---|---|
This compound | Moderate | Effective against Gram-positive bacteria |
Derivative A | High | Broad-spectrum antibacterial activity |
Derivative B | Low | Limited efficacy observed |
Mechanistic Insights
The mechanism of action for the biological activities of methyl 2-oxa-5-azabicyclo[2.2.1]heptane derivatives often involves interaction with specific receptors or enzymes, leading to altered physiological responses:
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3 |
InChI Key |
HKDYCDAEOZWGAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(CO1)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.